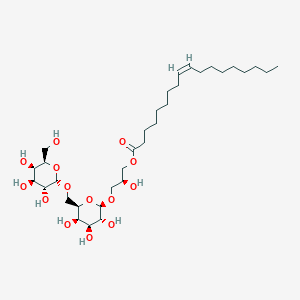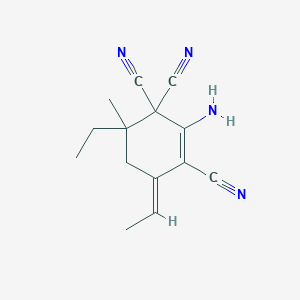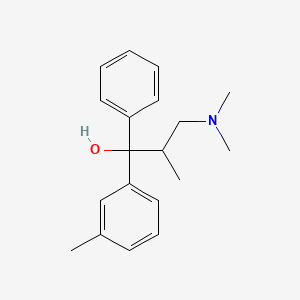
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is a complex organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a dimethylamino group, a phenyl group, and a methyl group attached to a propanol backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- typically involves the reaction of 1-propanol with dimethylamine, phenylmagnesium bromide, and methyl iodide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: As a potential therapeutic agent due to its pharmacological properties.
Industry: In the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-1-propanol: A simpler amino alcohol with similar functional groups.
N,N-Dimethyl-3-hydroxypropylamine: Another amino alcohol with a different substitution pattern.
Dimethylaminopropanol: A related compound with similar chemical properties.
Uniqueness
1-Propanol, 3-dimethylamino-2-methyl-1-phenyl-1-m-tolyl- is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its complex structure allows for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
4150-91-8 |
|---|---|
Molekularformel |
C19H25NO |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-2-methyl-1-(3-methylphenyl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C19H25NO/c1-15-9-8-12-18(13-15)19(21,16(2)14-20(3)4)17-10-6-5-7-11-17/h5-13,16,21H,14H2,1-4H3 |
InChI-Schlüssel |
QYZMKGPXRFWQKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)(C(C)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



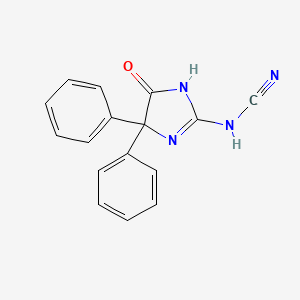
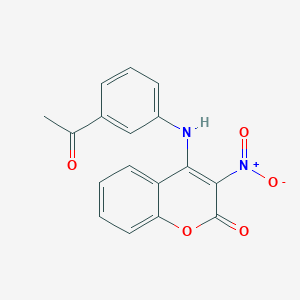
![Methyl 4-{[5-oxo-5-(prop-2-yn-1-yloxy)pentanoyl]amino}benzoate](/img/structure/B14159057.png)
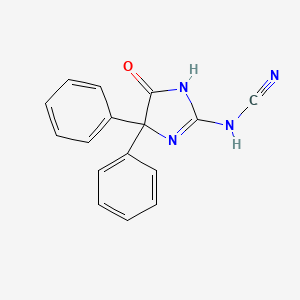
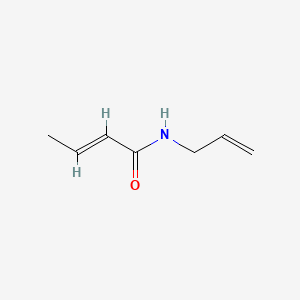
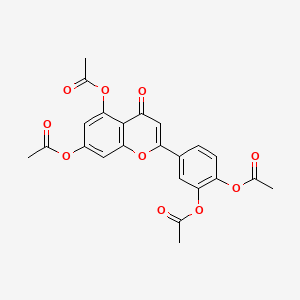
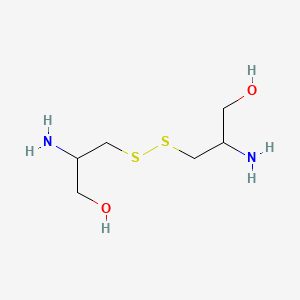


![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclopentylpropanamide](/img/structure/B14159118.png)
![4-[[4-(dimethylamino)phenyl]-(3-methylphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14159126.png)
